3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate (3-BTBNBS) is a widely used reagent in organic synthesis and has been used in various laboratory experiments. It is a silylating reagent, meaning it adds a silyl group to a molecule, and is a derivative of 4-nitrobenzenesulfonate. 3-BTBNBS is a highly versatile reagent and has a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Application in Organic Synthesis
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate is used as an intermediate in organic synthesis. For instance, it is involved in the preparation of (tert-butyldimethylsilyl)allene, a product used in various chemical reactions. Key reactions include acetal formation, hydrolysis, and replacement reactions, highlighting its versatility in organic chemistry (Myers & Zheng, 2003).
Structural Studies and Crystallography
This compound also plays a role in structural studies and crystallography. In a study by Li et al. (2008), the molecular structure of a related compound, O-(tert-Butyldimethylsilyl)tris(O-4-methylphenylsulfonyl)pentaerythritol, was analyzed. The study found specific interplanar angles and C—H⋯π interactions, which are significant in understanding molecular interactions and design (Li, Hua-Min Li, Zhong-lin Lu, Fun, & Chantrapromma, 2008).
Application in Polymer Science
In polymer science, derivatives of 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate are used in synthesizing photoresist materials. Ito and Ichimura (2000) synthesized 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates, demonstrating their use in enhancing the photosensitivity of photoimaging materials (Ito & Ichimura, 2000).
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6SSi/c1-15(2,3)24(4,5)22-12-6-11-21-23(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGTGXBESLEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720060 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate | |
CAS RN |
220299-14-9 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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